molecular formula C19H23NO4S B2484376 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1421529-27-2

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2484376
CAS RN: 1421529-27-2
M. Wt: 361.46
InChI Key: LACNPOMHKCPMGP-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been explored for their diverse biological activities and interactions with various receptors in the body. Its structure is closely related to compounds known for their affinity towards certain serotonin receptors, suggesting potential applications in understanding and influencing biochemical pathways.

Synthesis Analysis

The synthesis of related compounds has been detailed in studies, where methods involve the strategic combination of specific reactants under controlled conditions to achieve high purity and yield. For instance, the synthesis of compounds with similar structures has shown the importance of the tetrahydronaphthalenyl nucleus and the methoxyphenyl substituent in achieving desired biological activity (Leopoldo et al., 2004).

Molecular Structure Analysis

Molecular structure analysis has been performed using various spectroscopic and theoretical methods. For example, studies involving compounds with methoxybenzenesulfonamide structures have employed FT-IR, Laser-Raman spectra, and density functional theory (DFT) calculations to understand the vibrational frequencies and geometric parameters, providing insights into the molecular conformations and stability (Karakaya et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds often explore their reactivity towards other chemical entities, leading to products with potential pharmacological activities. For instance, the interaction of similar sulfonamide structures with amines and halides has been investigated to synthesize novel derivatives with enhanced biological properties (Zhang et al., 2010).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are critical for understanding the compound's behavior in different environments. Crystallography studies provide detailed information on the arrangement of atoms within the compound, revealing interactions that govern the compound's stability and solubility (Rodrigues et al., 2015).

Scientific Research Applications

Sigma Receptor Ligands and Antiproliferative Activity

The compound has been explored for its affinity towards sigma receptors, particularly the sigma(1) receptor. Studies have shown that derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl exhibit potent ligand activity at sigma(1) receptors, displaying significant selectivity and antiproliferative activity in rat C6 glioma cells. This suggests potential therapeutic applications in tumor research and therapy, highlighting its importance in medicinal chemistry and oncology (Berardi et al., 2005).

Photodynamic Therapy for Cancer Treatment

The compound's derivatives have been incorporated into zinc phthalocyanines, showing high singlet oxygen quantum yield. These derivatives are characterized by their spectroscopic, photophysical, and photochemical properties, proving to be useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The properties of these phthalocyanines, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them promising candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Catalysis

Research has demonstrated the compound's utility in organic synthesis, particularly in enantioselective double C-H activation of dihydronaphthalenes. This process generates new stereogenic centers with high stereoselectivity, which is crucial in the synthesis of complex organic molecules. Such reactions offer a glimpse into the compound's role in advancing synthetic methodologies, enabling the construction of stereochemically rich compounds with potential pharmaceutical applications (Davies & Jin, 2005).

Antidepressant Agents

A derivative of the compound, A-80426, showcases a new class of structural agents combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This profile suggests its utility in the treatment of depression, representing an innovative approach to designing antidepressant drugs. The combined activities may offer advantages over existing therapies by targeting multiple pathways involved in depression (Meyer et al., 1995).

Antibacterial Agents

Compounds synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, further substituted to produce N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, have shown potent antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents to combat resistant bacterial strains, addressing the urgent need for novel antibiotics in the face of growing antimicrobial resistance (Abbasi et al., 2015).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-14-11-17(24-2)7-8-18(14)25(22,23)20-13-19(21)10-9-15-5-3-4-6-16(15)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNPOMHKCPMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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